N-((5-(thiophen-3-yl)pyridin-3-yl)methyl)-2-(4-(trifluoromethyl)phenyl)acetamide
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Overview
Description
The compound you mentioned is a complex organic molecule that contains several functional groups and structural features, including a thiophenyl group, a pyridinyl group, and a trifluoromethylphenyl group. These groups are common in many pharmaceuticals and other biologically active compounds .
Synthesis Analysis
The synthesis of such a compound would likely involve several steps, each introducing a different part of the molecule. Without specific literature or patents describing the synthesis of this exact compound, it’s difficult to provide a detailed synthesis analysis .Molecular Structure Analysis
The molecular structure of this compound would be determined by the arrangement of its atoms and the bonds between them. The presence of aromatic rings (thiophene and pyridine) and the trifluoromethyl group could have significant effects on the compound’s chemical behavior .Chemical Reactions Analysis
The compound’s reactivity would be influenced by its functional groups. For example, the pyridine ring is a common ligand in coordination chemistry, and the trifluoromethyl group can be involved in various organic reactions .Physical and Chemical Properties Analysis
The physical and chemical properties of this compound would depend on its molecular structure. For example, the presence of aromatic rings and a trifluoromethyl group could affect its solubility, stability, and reactivity .Scientific Research Applications
Pharmacological Characterization
One of the research areas involves the pharmacological characterization of compounds with structural similarities to N-((5-(thiophen-3-yl)pyridin-3-yl)methyl)-2-(4-(trifluoromethyl)phenyl)acetamide. For instance, compounds targeting the κ-opioid receptor (KOR) antagonist have been studied for their potential in treating depression and addiction disorders. These studies include the exploration of their binding affinities, selectivity profiles, and therapeutic potential, underscoring the importance of such compounds in developing new treatments for neurological disorders (Grimwood et al., 2011).
Insecticidal Activity
Another application area is the synthesis and testing of pyridine derivatives for their insecticidal activity. The research focuses on developing new compounds that can effectively control pests, such as the cowpea aphid. By synthesizing and testing various pyridine derivatives, scientists aim to identify new, more efficient insecticides that could be used in agriculture to protect crops from pests (Bakhite et al., 2014).
Synthesis of Fluorinated Derivatives
The synthesis of fluorinated derivatives is also a significant area of research. These studies involve the development of new synthetic pathways to create compounds with potential applications in medicinal chemistry and materials science. For example, the synthesis of a fluorinated derivative of Sigma-1 receptor modulator E1R demonstrates the importance of fluorinated compounds in enhancing the efficacy and selectivity of pharmacological agents (Kuznecovs et al., 2020).
Anticancer Activity
Research into the antiproliferative activity of pyridine linked thiazole derivatives highlights the potential of such compounds in cancer treatment. By synthesizing and evaluating the cytotoxicity of these compounds against various cancer cell lines, scientists aim to discover new anticancer agents that can offer better selectivity and potency against malignant cells (Alqahtani et al., 2020).
Safety and Hazards
Future Directions
Properties
IUPAC Name |
N-[(5-thiophen-3-ylpyridin-3-yl)methyl]-2-[4-(trifluoromethyl)phenyl]acetamide |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H15F3N2OS/c20-19(21,22)17-3-1-13(2-4-17)8-18(25)24-10-14-7-16(11-23-9-14)15-5-6-26-12-15/h1-7,9,11-12H,8,10H2,(H,24,25) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CPSJMTSEMXENMH-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1CC(=O)NCC2=CC(=CN=C2)C3=CSC=C3)C(F)(F)F |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H15F3N2OS |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
376.4 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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